Propenylsulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H7NO2S |
|---|---|
Molecular Weight |
121.16 g/mol |
IUPAC Name |
prop-1-ene-1-sulfonamide |
InChI |
InChI=1S/C3H7NO2S/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6) |
InChI Key |
YKRLMZKCVQTOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CS(=O)(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Propenylsulfonamide Architectures
De Novo Synthesis of Propenylsulfonamide Core Structures
The de novo synthesis, or the creation of the fundamental this compound skeleton from basic precursors, is a cornerstone of its chemistry. frontiersin.orgnih.gov This process involves forming the key sulfonamide bond and establishing the propenyl moiety. Research in this area is bifurcated into refining existing methods and pioneering entirely new pathways.
Optimization of Established Synthetic Pathways
Table 1: Comparison of Classical vs. Optimized Sulfonamide Synthesis
| Parameter | Classical Approach | Optimized Approach |
|---|---|---|
| Catalyst | Often requires stoichiometric base (e.g., pyridine) | Use of catalytic amounts of a solid acid/base or organocatalyst mdpi.com |
| Solvent | Chlorinated solvents (e.g., DCM, Chloroform) | Green solvents (e.g., ionic liquids, deep eutectic solvents, water) mdpi.com |
| Temperature | Often requires heating or cryogenic temperatures | Ambient temperature operation mdpi.com |
| Workup | Aqueous wash, extraction, column chromatography | Simplified workup, potential for catalyst recovery and reuse mdpi.com |
| Yield | Moderate to good | Good to excellent, with higher atom economy |
Development of Novel Synthetic Approaches for this compound
The development of novel synthetic routes offers access to this compound structures that may be difficult to obtain through traditional means. A significant advancement is the use of transition-metal catalysis to construct the molecule's core. One such innovative method is a palladium-catalyzed three-component tandem reaction that efficiently synthesizes substituted (Z)-N-allyl sulfonamides. researchgate.net This reaction utilizes N-buta-2,3-dienyl sulfonamides, various organic iodides, and a sulfonyl source (like sulfonyl hydrazide) to assemble the final structure in a single operation. researchgate.net Such multicomponent reactions are highly valued for their efficiency, as they form multiple bonds in one pot, reducing the number of synthetic steps and purification procedures. mdpi.com
Data sourced from a study on the synthesis of substituted (Z)-N-allyl sulfonamides. researchgate.net
Stereoselective and Enantioselective Synthesis of this compound Isomers
Controlling the stereochemistry of the propenyl double bond (diastereoselectivity) and any chiral centers (enantioselectivity) is critical, as different isomers can have distinct biological activities. researchgate.net
A reaction that favors the formation of one diastereomer over others is known as diastereoselective. saskoer.ca The previously mentioned palladium-catalyzed tandem reaction is highly stereoselective, producing exclusively the (Z)-isomer of the N-allyl sulfonamide. researchgate.net Mechanistic studies suggest this high level of control stems from the formation of a stable six-membered palladacycle intermediate during the catalytic cycle. researchgate.net
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch This can be achieved through several key strategies:
Chiral Catalysis : Employing a chiral catalyst, such as a metal complex with a chiral ligand (e.g., BINAP), can direct the reaction to form one enantiomer preferentially. pharmaguideline.com
Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily attached to the achiral starting material. wikipedia.org It guides the stereochemical outcome of a subsequent reaction and is then removed, leaving behind an enantiomerically enriched product. researchgate.netchemistrydocs.com
Chiral Pool Synthesis : This approach uses a readily available, enantiomerically pure natural product, such as an amino acid or sugar, as the starting material. researchgate.net
Table 3: Strategies for Asymmetric Synthesis of Chiral Propenylsulfonamides
| Strategy | Description | Example Application |
|---|---|---|
| Chiral Catalyst | An external chiral agent (e.g., chiral palladium or rhodium complex) influences the transition state. pharmaguideline.comwikipedia.org | Asymmetric hydrogenation of a precursor alkene using a Ru-BINAP catalyst to set a stereocenter. pharmaguideline.com |
| Chiral Auxiliary | A chiral group is covalently bonded to the substrate to direct the formation of a new stereocenter. wikipedia.org | Reaction of an achiral propenylsulfonyl chloride with a chiral amine (the auxiliary), followed by functionalization and subsequent removal of the chiral amine group. |
| Chiral Starting Material | Synthesis begins with an enantiopure building block from the "chiral pool". ethz.ch | Using an enantiopure amino acid to construct the propenyl backbone before the introduction of the sulfonamide group. |
Functionalization and Derivatization Strategies for this compound
Once the core this compound structure is in place, it can be further modified to create a diverse library of analogs. These strategies focus on selectively altering the propenyl group or the sulfonamide centers.
Regioselective Introduction of Substituents on the Propenyl Moiety
Regioselectivity refers to the preferential formation of one constitutional isomer over another. chemistrydocs.com The palladium-catalyzed three-component reaction is an excellent example of regioselective functionalization, as it introduces a substituent from the aryl iodide specifically at the γ-position of the resulting allyl system. researchgate.net
Other potential regioselective reactions on the propenyl double bond include:
Hydrohalogenation or Hydration : The electron-withdrawing nature of the sulfonamide group would be expected to influence the regioselectivity of electrophilic additions, directing reactions according to electronic principles.
Heck or Suzuki Coupling : If the propenyl group contains a suitable leaving group (e.g., a halide), palladium-catalyzed cross-coupling reactions could be used to introduce a wide variety of aryl or vinyl substituents at a specific position.
Modification of the Sulfonamide Nitrogen and Sulfur Centers
The sulfonamide group itself provides opportunities for diversification. The nitrogen atom, being a nucleophile after deprotonation, is a common site for modification.
N-Alkylation/N-Arylation : The sulfonamide proton can be removed by a base, and the resulting anion can react with various electrophiles (e.g., alkyl halides, aryl halides) to yield N-substituted propenylsulfonamides. This approach is widely used in the synthesis of related N-substituted compounds. mdpi.comorganic-chemistry.org For instance, one-pot condensation reactions involving an amine, formaldehyde, and a substrate are used to prepare N-substituted pyrroledicarboximides, a strategy that could be adapted for sulfonamides. mdpi.com
Modification of the Sulfur Center : While less common, the sulfur atom can also be a site for modification. Advanced synthetic methods allow for the transformation of related sulfur-containing functional groups. For example, enantioenriched sulfinamides can be converted into chiral sulfimides, which are aza-analogues of sulfoxides, suggesting that the sulfur-oxidation state and its substituents could be altered to create novel analogs. nih.gov
Table 4: Examples of N-Substitution Reactions on a Sulfonamide Moiety
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Benzyl bromide / Base | N-Alkylation | N-benzyl this compound |
| Phenyliodonium salts / Catalyst | N-Arylation | N-phenyl this compound |
| Formaldehyde / Secondary Amine | Mannich-type reaction | N-aminomethylated this compound mdpi.com |
Synthesis of Polyfunctionalized this compound Derivatives
The synthesis of polyfunctionalized this compound derivatives involves the strategic introduction of multiple chemical moieties to a basic this compound scaffold. This process aims to modulate the compound's properties for various applications. The propenyl group and the sulfonamide nitrogen serve as primary handles for functionalization.
Research has described novel C(3) this compound cephalosporins, which represent a class of highly functionalized target molecules. researchgate.net The synthesis of such complex structures requires a toolbox of reactions that can selectively modify the core structure. Key strategies include the modification of the double bond and the elaboration of the sulfonamide group.
Key Research Findings:
Alkene Functionalization: The carbon-carbon double bond in the propenyl group is a versatile site for introducing complexity. Reactions such as epoxidation, dihydroxylation, and aziridination can install oxygen and nitrogen functionalities. Subsequent ring-opening of these three-membered rings provides a pathway to a variety of di-functionalized products.
Sulfonamide Modification: The N-H bond of an unsubstituted sulfonamide can be functionalized through alkylation, arylation, or acylation to introduce diverse substituents. For N-substituted sulfonamides, the adjacent propenyl group can influence reactivity, and its synthesis might involve precursors where the desired functionality is already in place.
Multicomponent Reactions: One-pot multicomponent reactions offer an efficient route to polyfunctionalized systems by combining several starting materials in a single operation. frontiersin.org While specific examples for this compound are not extensively documented, this strategy is, in principle, applicable.
Below is a table outlining potential strategies for the polyfunctionalization of a generic this compound structure.
| Functionalization Site | Reaction Type | Reagents/Conditions | Potential Functional Groups Introduced |
| Propenyl C=C Bond | Electrophilic Addition | Br₂, H₂O | Halogen, Hydroxyl |
| Propenyl C=C Bond | Dihydroxylation | OsO₄ (catalytic), NMO | Vicinal Diols |
| Propenyl C=C Bond | Epoxidation | m-CPBA | Epoxide |
| Sulfonamide N-H | Alkylation/Arylation | Alkyl/Aryl Halide, Base | N-Alkyl, N-Aryl Substituents |
| Sulfonamide N-H | Acylation | Acyl Chloride, Base | N-Acyl Group |
Catalytic Approaches in this compound Synthesis
Catalysis offers powerful tools for the efficient and selective synthesis of propenylsulfonamides, enabling the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions.
Transition Metal-Catalyzed Coupling Reactions in this compound Formation
Transition metal catalysis is a cornerstone for the formation of the this compound skeleton. mdpi.combeilstein-journals.org Palladium-catalyzed cross-coupling reactions, in particular, are instrumental. For instance, the synthesis of substituted (Z)-N-allyl sulfonamides, structurally related to propenylsulfonamides, has been achieved via a palladium-catalyzed three-component tandem reaction. researchgate.net This highlights the potential for similar strategies in this compound synthesis.
Key Research Findings:
Heck Reaction: The Heck reaction can be envisioned for coupling a vinyl halide with an alkene precursor to form the propenyl backbone, or for coupling an aryl halide with an allylic sulfonamide.
Suzuki-Miyaura Coupling: This reaction could couple a vinyl boronic acid or ester with a sulfonamide-containing halide, or vice-versa, to construct the C-C bond of the propenyl group attached to an aromatic system. Recent advances have seen a shift towards using more abundant metals like nickel for such transformations. rsc.org
Sonogashira Coupling: This method allows for the coupling of a terminal alkyne with an aryl or vinyl halide. The resulting alkynylsulfonamide can then be selectively reduced to the corresponding (E)- or (Z)-propenylsulfonamide, providing stereochemical control.
The table below summarizes key transition metal-catalyzed reactions applicable to this compound synthesis.
| Reaction Name | Catalyst | Coupling Partners | Bond Formed |
| Suzuki-Miyaura Coupling | Pd or Ni complexes | Organoboron Reagent + Organic Halide | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Heck Coupling | Pd complexes | Alkene + Organic Halide | C=C-C |
| Sonogashira Coupling | Pd/Cu complexes | Terminal Alkyne + Organic Halide | C(sp)-C(sp²) |
| Buchwald-Hartwig Amination | Pd complexes | Amine/Sulfonamide + Organic Halide | Aryl-N |
Organocatalytic and Biocatalytic Strategies for Asymmetric this compound Synthesis
Asymmetric synthesis is crucial when the target this compound contains stereocenters. Organocatalysis and biocatalysis provide metal-free and environmentally benign alternatives for achieving high enantioselectivity. chiralpedia.com
Organocatalytic Strategies: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.govrsc.org For propenylsulfonamides, this could involve:
Asymmetric Conjugate Addition: A chiral organocatalyst, such as a derivative of proline, could mediate the conjugate addition of a nucleophile to an α,β-unsaturated system to stereoselectively form a chiral center within the propenyl chain.
Asymmetric Hydrogenation: Chiral Brønsted acids or other organocatalysts can be used for the enantioselective reduction of an alkynylsulfonamide or a tetrasubstituted alkene precursor to generate a chiral this compound.
Biocatalytic Strategies: Biocatalysis employs enzymes as catalysts, offering exceptional selectivity under mild conditions. uni-greifswald.dersc.org The potential for an enantioselective biocatalytic synthesis of (S)-monastrol, a related compound, suggests applicability to propenylsulfonamides. tib.eu
Kinetic Resolution: Enzymes like lipases could selectively acylate one enantiomer of a racemic this compound alcohol, allowing for the separation of the two enantiomers.
Asymmetric Reduction: Ketoreductase enzymes (KREDs) could reduce a ketone group within a precursor molecule with high stereocontrol, setting a key stereocenter for the synthesis of a complex chiral this compound.
Directed Evolution: Modern protein engineering techniques can be used to evolve enzymes, such as methyltransferases, to accept specific substrates and perform desired transformations, which could be applied to the synthesis of this compound analogs. nih.gov
Retrosynthetic Analysis of Complex this compound Target Molecules
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule. slideshare.netnumberanalytics.com This approach is invaluable for designing pathways to complex structures like the this compound cephalosporins. researchgate.net
Identification of Key Disconnections and Synthetic Equivalents
The first step in retrosynthesis is to identify key bonds that can be disconnected, corresponding to reliable forward reactions. egrassbcollege.ac.in For a complex target like a this compound cephalosporin (B10832234), several strategic disconnections can be proposed.
C-N Bond Disconnection: The bond between the propenyl group and the sulfonamide nitrogen is a logical point for disconnection. This leads to a propenyl synthon (e.g., an electrophilic allyl halide) and a sulfonamide nucleophile.
C=C Bond Disconnection: The double bond of the propenyl group can be disconnected via reactions like the Wittig reaction or Horner-Wadsworth-Emmons olefination. This would lead to an aldehyde or ketone and a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion.
Sulfonamide S-N Bond Disconnection: This disconnection breaks the sulfonamide bond itself, leading to a sulfonyl chloride and an amine. This is one of the most fundamental and reliable bond constructions in this class of molecules.
The table below details these key disconnections.
| Disconnection | Synthon | Synthetic Equivalent | Forward Reaction |
| Sulfonamide S-N Bond | R-SO₂⁺ and R'-NH⁻ | Sulfonyl Chloride (R-SO₂Cl) and Amine (R'-NH₂) | Sulfonamide Formation |
| Propenyl C-N Bond | Propenyl⁺ and R-SO₂N⁻ | Propenyl Bromide and Sulfonamide Anion | N-Alkylation |
| Propenyl C=C Bond | Carbonyl and Ylide | Aldehyde/Ketone and Phosphonium Ylide | Wittig Olefination |
Strategic Design of Convergent and Divergent Synthetic Routes
Based on the initial disconnections, a synthetic strategy can be designed to be either convergent or divergent.
Independent synthesis of the polyfunctionalized cephalosporin core.
Independent synthesis of the this compound side chain.
Coupling of these two advanced intermediates to form the final target molecule.
Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a library of structurally related compounds. wikipedia.orgmdpi.com This approach is highly valuable for structure-activity relationship (SAR) studies. A divergent strategy for this compound analogs could begin with a core this compound structure, which is then subjected to a variety of functionalization reactions. For example, starting with N-allyl-tosylamide, a series of modifications to the allyl group (e.g., Heck reaction, epoxidation, dihydroxylation) would quickly generate a diverse set of analogs from a single precursor.
Elucidation of Reactivity and Mechanistic Pathways of Propenylsulfonamide
Fundamental Reaction Profiles of Propenylsulfonamide Derivatives
This compound derivatives exhibit a versatile reaction profile, engaging in transformations characteristic of both alkenes and sulfonamides. The electronic nature of the molecule, particularly the conjugation between the propenyl double bond and the sulfonyl group, significantly influences its reactivity.
The sulfonamide group, being a strong electron-withdrawing group, activates the propenyl moiety towards certain reactions. For instance, in systems like 2-methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride, the conjugated propenyl group enhances electrophilic reactivity, particularly at the α,β-unsaturated ketone site, making it susceptible to Michael additions and cycloadditions. vulcanchem.com The sulfonyl chloride group itself is a highly reactive electrophile that readily undergoes nucleophilic substitution. vulcanchem.com
The nitrogen of the sulfonamide can also participate in reactions. For example, in the presence of a suitable Lewis acid catalyst, the nitrogen can act as a nucleophile. This is seen in intramolecular reactions like the Pictet-Spengler and Aza-Prins cyclizations, which can proceed through an N-sulfonyliminium ion intermediate. usm.edu
Furthermore, the propenyl group can be involved in various metal-catalyzed reactions. Palladium-catalyzed reactions, for instance, have been utilized in the synthesis of substituted (Z)-N-allyl sulfonamides through a three-component tandem reaction. researchgate.net These reactions often proceed with high regio- and enantioselectivity, influenced by the choice of catalyst and reaction conditions.
The reactivity is also dependent on the substitution pattern of the propenyl group. For example, terminal alkynes can react with sulfonyl hydrazides in the presence of a rhodium catalyst to form branched allylic sulfones. researchgate.net
Detailed Mechanistic Investigations of this compound Transformations
While specific kinetic and thermodynamic data for reactions of a simple "this compound" are not extensively documented in the provided search results, the principles governing these aspects can be inferred from related systems. For instance, in the inhibition of enzymes by this compound-containing compounds like certain cephalosporins, a kinetic analysis is crucial to understanding their mechanism of action. researchgate.netresearchgate.net
The thermodynamics of reactions involving the propenyl group can be influenced by the stability of the products. For example, in conjugate additions to α,β-unsaturated systems, the formation of a new sigma bond is a strong thermodynamic driving force. Similarly, the stereochemical outcome of a reaction can be under either kinetic or thermodynamic control. For example, the conjugate addition of 1-propenylmagnesium bromide to an enone can initially lead to the thermodynamically less stable (Z)-isomer, which can then be isomerized to the more stable (E)-isomer. rsc.org
The reversibility of certain reactions, such as thio-Michael additions, is also a key thermodynamic consideration. The stability of the adducts can be dependent on the pH and other reaction conditions, with the potential for reversion to the starting materials. rsc.org
The identification of intermediates and transition states is fundamental to understanding the reaction mechanisms of this compound derivatives. These transient species are often elucidated through a combination of experimental techniques, such as NMR and X-ray crystallography, and computational studies.
In palladium-catalyzed reactions, the formation of a six-membered palladacycle intermediate has been proposed to control the formation of a single (Z)-isomer in the synthesis of substituted N-allyl sulfonamides. researchgate.net Mechanistic studies of other palladium-catalyzed reactions have suggested a researchgate.netresearchgate.net rearrangement of an in-situ generated allylic carbamate (B1207046) as a key step. researchgate.net
In electrophilic cyclizations, the stereochemical outcome can be influenced by the strain in the transition state. For sulfonamides with a chiral center alpha to the nitrogen, the torsional and allylic strain can lead to a half-chair intermediate, which dictates the diastereoselectivity of the reaction. usm.edu
Radical intermediates have also been implicated in certain transformations. For example, the reaction of sulfonyl hydrazides can generate sulfonyl radicals in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net In copper-catalyzed reactions, the formation of an aryl sulfonyl radical via radical capture by SO2 has been proposed. acs.org
The N-sulfonyliminium ion is another important intermediate, particularly in acid-catalyzed cyclization reactions. usm.edu The formation of this electrophilic species allows for the intramolecular attack of a nucleophile to form a new ring system. usm.edu
Reactivity of the Propenyl Moiety in Conjugate Systems
The propenyl group in this compound, when part of a larger conjugated system, exhibits distinct reactivity. The electron-withdrawing nature of the sulfonamide group can polarize the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles in a Michael-type addition.
In the case of 2-methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride, the propenyl group is part of a conjugated enone system. vulcanchem.com This extended conjugation enhances its ability to undergo Michael additions. vulcanchem.com The reactivity of such systems can be harnessed for the synthesis of more complex molecules. For example, the conjugate addition of a propenyl magnesium bromide to a chloroenone has been used to install the propenyl group in the synthesis of natural products. rsc.org
The stereochemistry of the propenyl group is a crucial aspect of its reactivity. The (E) and (Z) configurations can exhibit different reactivity and lead to different products. In some cases, the initial product of a reaction may be the kinetically favored isomer, which can then be isomerized to the thermodynamically more stable isomer. rsc.org
Furthermore, the propenyl moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as either the diene or the dienophile depending on the substitution pattern and the reaction partner.
Acid-Base Chemistry and Tautomerism in this compound Systems
The acid-base properties of this compound are primarily associated with the sulfonamide group. The hydrogen on the nitrogen of an N-unsubstituted or N-monosubstituted sulfonamide is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The pKa of this proton is typically in the range of 10-11, making it susceptible to deprotonation by a moderately strong base. The resulting sulfonamide anion is a good nucleophile.
The acidity of the sulfonamide proton can be influenced by the substituents on the nitrogen and the sulfur. Electron-donating groups will decrease the acidity, while electron-withdrawing groups will increase it.
Tautomerism in simple this compound is not a prominent feature. However, in more complex derivatives, the possibility of tautomerism exists. For example, in systems with adjacent carbonyl groups, keto-enol tautomerism can occur.
In the context of reaction mechanisms, the acid-base chemistry plays a critical role. For instance, in base-catalyzed reactions, the deprotonation of the sulfonamide nitrogen can be the initial step. Conversely, in acid-catalyzed reactions, the protonation of the nitrogen or the oxygen of the sulfonyl group can activate the molecule for subsequent transformations.
Sophisticated Spectroscopic and Analytical Characterization Methodologies for Propenylsulfonamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including propenylsulfonamide derivatives. nih.gov It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule like N-allylbenzenesulfonamide. emerypharma.com
¹H NMR: The 1D ¹H NMR spectrum provides initial information on the types and number of protons present. For N-allylbenzenesulfonamide, one would expect distinct signals for the aromatic protons of the benzene (B151609) ring, the vinyl protons of the allyl group, and the methylene (B1212753) protons adjacent to the nitrogen.
¹³C NMR: The 1D ¹³C NMR spectrum reveals the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For instance, it would show correlations between the adjacent protons within the allyl group's vinyl system (H-C=C-H) and between the methylene protons and the adjacent vinyl proton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. emerypharma.com Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, greatly simplifying the assignment process.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. rsc.org This is crucial for piecing together the molecular skeleton. For example, it would show correlations from the methylene protons of the allyl group to the carbons of the benzene ring across the sulfonamide linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. researchgate.net
Below is a table of predicted NMR chemical shifts for N-allylbenzenesulfonamide, illustrating the type of data obtained from these experiments.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Aromatic CH (ortho) | 7.85 | 129.5 | C=O of sulfonamide, Quaternary aromatic C |
| Aromatic CH (meta) | 7.55 | 127.0 | Ortho and para aromatic C |
| Aromatic CH (para) | 7.65 | 133.0 | Meta aromatic C |
| Quaternary Aromatic C | - | 139.0 | Ortho aromatic H, Methylene H |
| -SO₂-N -CH₂- | 3.80 | 46.0 | Quaternary aromatic C, Vinyl C |
| -CH=CH₂ | 5.80 | 133.5 | Methylene C, Terminal vinyl C |
| -CH=CH₂ (trans) | 5.25 | 118.0 | Methylene C, Internal vinyl C |
| -CH=CH₂ (cis) | 5.15 | 118.0 | Methylene C, Internal vinyl C |
| Data is illustrative and based on typical values for similar structures. |
While solution-state NMR is more common, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For sulfonamide derivatives, ssNMR can be used to:
Characterize polymorphic forms, which can have different physical properties.
Study the conformation of the molecule in a crystalline state, which can be compared to solution-state conformations and computational models. researchgate.net
Investigate intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are frequently employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden signals in the solid state.
The flexible nature of the propenyl group and the sulfonamide linkage allows for multiple possible conformations. NMR spectroscopy, particularly through NOESY and the measurement of coupling constants, is a powerful tool for studying these conformational preferences in solution. researchgate.netumich.edu By observing which protons are spatially close, the preferred three-dimensional arrangement of the molecule can be deduced. researchgate.net Furthermore, variable temperature NMR experiments can be used to study the dynamics of conformational changes and to determine the energy barriers between different rotamers (rotational isomers). umich.edu These experimental findings can be complemented by theoretical DFT calculations to provide a comprehensive understanding of the molecule's conformational landscape. nih.gov
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. nih.gov It is fundamental for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). benthamdirect.comingentaconnect.com This precision allows for the determination of the exact elemental formula of the parent ion. For instance, for N-allylbenzenesulfonamide (C₉H₁₁NO₂S), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized or isolated compound. rsc.org
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation pattern is often characteristic of a particular class of compounds and can be used to elucidate the structure of the molecule. scielo.br
For sulfonamides, common fragmentation pathways observed under techniques like Collision-Induced Dissociation (CID) include:
Loss of sulfur dioxide (SO₂). nih.govnist.gov
Cleavage of the S-N bond.
Cleavage of the C-S bond, leading to the formation of a benzenesulfonyl cation or related fragments.
Fragmentation within the propenyl side chain.
A study of various sulfonamides using HRMS with Electrospray Ionization (ESI) identified specific characteristic ions that can be used to rapidly identify compounds with similar structural features. benthamdirect.com
The table below outlines potential fragmentation pathways for N-allylbenzenesulfonamide.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 198.05 [M+H]⁺ | 141.02 | C₃H₅N (Allylamine) | [C₆H₅SO₂]⁺ (Benzenesulfonyl cation) |
| 198.05 [M+H]⁺ | 93.03 | C₃H₅NSO₂ | [C₆H₅]⁺ (Phenyl cation) |
| 198.05 [M+H]⁺ | 77.04 | C₃H₅NSO₂ | [C₆H₅]⁺ (Phenyl cation) |
| 196.04 [M-H]⁻ | 155.03 | C₃H₄ (Propyne) | [C₆H₅SO₂NH]⁻ |
| 196.04 [M-H]⁻ | 92.03 | SO₂ | [C₆H₅NHCH₂CH=CH₂]⁻ (N-allylanilide anion) |
| Fragmentation data is illustrative and based on general fragmentation patterns of sulfonamides. nih.govscielo.brnih.gov |
By combining the detailed connectivity information from NMR with the precise mass and fragmentation data from MS, researchers can achieve a comprehensive and definitive characterization of this compound and its analogues.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural characterization of this compound by probing the vibrational energy levels of its molecules. edinst.com
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which induces vibrations in the molecule's bonds. americanpharmaceuticalreview.com Key functional groups such as the sulfonamide and propenyl moieties exhibit characteristic absorption bands. For instance, the S=O stretching vibrations in the sulfonamide group are typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide group usually appears as a distinct band in the 3300-3200 cm⁻¹ region. The propenyl group is characterized by C=C stretching vibrations around 1650 cm⁻¹ and C-H stretching vibrations of the vinyl group just above 3000 cm⁻¹. The specific frequencies of these vibrations can provide insights into the molecular environment and conformation. For example, the IR spectra of related sulfonamide-containing compounds have been used to confirm the presence of these key functional groups. researchgate.net
Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. edinst.com It provides information on the vibrational modes of the molecule by analyzing the inelastic scattering of monochromatic light. edinst.com For this compound, Raman spectroscopy would be effective in characterizing the C=C bond of the propenyl group and the S-C bond. The Raman 'fingerprint' is unique to the molecule and can be used for definitive identification. edinst.comyoutube.com
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Sulfonamide (SO₂) | Asymmetric Stretch | 1350-1300 | Active |
| Sulfonamide (SO₂) | Symmetric Stretch | 1160-1120 | Active |
| Sulfonamide (N-H) | Stretch | 3300-3200 | Weak |
| Propenyl (C=C) | Stretch | ~1650 | Strong |
| Propenyl (=C-H) | Stretch | >3000 | Active |
This table is generated based on typical vibrational frequencies for the respective functional groups and serves as a predictive guide for the analysis of this compound.
Both IR and Raman spectroscopy are powerful tools for investigating intermolecular interactions and polymorphism in the solid state. americanpharmaceuticalreview.com Changes in the vibrational spectra, such as shifts in peak positions, changes in peak intensities, and the appearance of new peaks, can indicate the formation of hydrogen bonds or other intermolecular interactions involving the sulfonamide group. These techniques are also crucial for identifying and distinguishing between different polymorphic forms of a compound, as different crystal lattices will result in distinct vibrational spectra. americanpharmaceuticalreview.com The analysis of spectral differences can help in understanding the relative stability and properties of various solid forms. americanpharmaceuticalreview.com
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. wikipedia.orgmalvernpanalytical.com It provides detailed information about crystal structure, phase composition, and other physical properties. contractlaboratory.com
For this compound, single-crystal X-ray diffraction (SCXRD) can be used to determine its precise three-dimensional molecular structure, including bond lengths, bond angles, and conformational details. wikipedia.org This requires growing a suitable single crystal of the compound. wikipedia.org
Powder X-ray diffraction (PXRD) is used for the analysis of polycrystalline or powdered samples. mcgill.caugm.ac.id It is a valuable tool for phase identification, assessing sample purity, and characterizing different polymorphic forms. contractlaboratory.com The resulting diffraction pattern, or diffractogram, is a fingerprint of the crystalline material. contractlaboratory.comugm.ac.id By comparing the experimental PXRD pattern of this compound to reference patterns, its identity and crystalline phase can be confirmed. contractlaboratory.com While generally not used for determining unknown structures from scratch, PXRD can be used in conjunction with computational methods for structure solution. mcgill.carsc.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Elucidation of Absolute Configuration
When this compound or its derivatives contain chiral centers, determining the absolute configuration is a critical step for understanding its biological activity and stereochemical properties. Several powerful techniques can be employed for this purpose.
X-ray Crystallography: This is often considered the "gold standard" for determining the absolute configuration. By analyzing the diffraction pattern of a single crystal of a chiral this compound derivative, particularly one containing a heavy atom, the precise spatial arrangement of all atoms can be determined using anomalous dispersion effects. This provides an unambiguous assignment of the R/S configuration. rsc.org
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum of a this compound enantiomer with spectra predicted by density functional theory (DFT) calculations for the R and S configurations, the absolute stereochemistry can be definitively assigned. rsc.org This method is particularly valuable as it can be performed on samples in solution.
Chiral Derivatization Followed by NMR or Chromatography: In this approach, the chiral this compound is reacted with a chiral derivatizing agent of known absolute configuration, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomers. nih.gov These diastereomers can then be distinguished using standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or separated by chromatography (HPLC or GC). biomolther.org Analysis of the NMR chemical shifts or the elution order of the diastereomers allows for the deduction of the absolute configuration of the original molecule. biomolther.orgscielo.br
Crystal Packing and Intermolecular Interactions
Understanding how this compound molecules arrange themselves in the solid state is fundamental to controlling crystal properties like solubility, stability, and morphology. Single-crystal X-ray diffraction is the primary tool for this analysis.
The crystal structure reveals detailed information about the unit cell, space group, and the precise coordinates of each atom. From this data, a detailed analysis of the intermolecular interactions that govern the crystal packing can be performed. For a molecule like this compound, these interactions are expected to include:
Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). These interactions are often the dominant force in the crystal packing of sulfonamides, leading to the formation of well-defined one-, two-, or three-dimensional networks. researchgate.net
C–H···O/N/π Interactions: Weaker hydrogen bonds involving carbon atoms as donors and oxygen, nitrogen, or the π-system of the propenyl group as acceptors can also play a significant role in stabilizing the crystal lattice. researchgate.net
Computational tools, such as Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular contacts, providing insights into the relative importance of different interactions in the crystal structure. researchgate.nethelsinki.fi The study of crystal packing is crucial for identifying potential polymorphs—different crystal structures of the same compound—which can have distinct physical properties. weizmann.ac.il
Chromatographic Techniques for Separation, Purity Assessment, and Quantification in Research
Chromatography is an indispensable tool in this compound research for isolating the compound from reaction mixtures, assessing its purity, and quantifying its concentration in various samples.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. jneonatalsurg.comwjpmr.com A typical method development and validation process involves several key steps. thermofisher.comchromatographyonline.com
Method Development: The goal is to achieve good separation (resolution) of this compound from impurities or other components in a reasonable analysis time. mastelf.com
Column Selection: Reversed-phase (RP) columns, such as C18 or C8, are most common for moderately polar compounds like sulfonamides. mastelf.com The choice depends on the specific hydrophobicity of the this compound derivative being analyzed.
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. ejgm.co.ukupm.edu.my The pH of the buffer can be adjusted to control the ionization state of the sulfonamide group, thereby influencing retention time.
Detection: A UV-Vis detector is commonly used, with the detection wavelength set to the absorbance maximum (λmax) of this compound to ensure high sensitivity. ejgm.co.uk
Optimization: The separation is optimized by adjusting the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature. chromatographyonline.commastelf.com
Method Validation: Once developed, the method must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure it is fit for its intended purpose. longdom.orgjournaljammr.com
| Validation Parameter | Description | Typical Acceptance Criteria for Research |
|---|---|---|
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | Peak purity analysis (e.g., using a Diode Array Detector) shows no co-eluting peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.995. nih.gov |
| Accuracy | The closeness of the test results to the true value, often assessed by spike/recovery experiments. | Mean recovery between 95-105%. journaljammr.com |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. upm.edu.my |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. nih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. nih.gov |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results should remain low when parameters like pH, flow rate, or mobile phase composition are slightly varied. |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. phenomenex.comgentechscientific.com Due to the polarity and relatively low volatility of many sulfonamides, direct analysis by GC can be challenging. However, it can be applied effectively through derivatization. scirp.org In this process, the polar N-H group of the sulfonamide is converted into a less polar, more volatile group (e.g., by silylation or methylation). This allows the compound to be vaporized without decomposition and analyzed by GC, often for impurity profiling or specialized quantitative analysis. scirp.orgijpsjournal.com
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used for qualitative analysis. sigmaaldrich.comlibretexts.orgmerckmillipore.com Its primary applications in this compound research include:
Reaction Monitoring: Quickly checking the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product spot.
Purity Assessment: A preliminary check of compound purity; the presence of multiple spots may indicate impurities. nih.gov
Solvent System Selection: Used to quickly screen for suitable mobile phases for column chromatography purification.
A typical TLC setup involves spotting the sample on a silica (B1680970) gel plate (stationary phase) and developing it in a sealed chamber with an appropriate solvent system (mobile phase). nih.gov The separated spots are then visualized, often under UV light. libretexts.org
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful tool for the analysis of this compound and its metabolites or degradation products. nih.govcreative-biolabs.com It combines the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.
How it Works: The eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where the analyte molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing both molecular weight information and, through fragmentation (MS/MS), structural details. sciex.comresearchgate.net
Applications:
Peak Identification: Confirming the identity of the main peak as this compound by matching its molecular weight.
Impurity Profiling: Identifying unknown impurities by determining their molecular weights and fragmentation patterns.
Metabolite Identification: Analyzing biological samples to identify metabolites formed from this compound.
Trace Quantification: Achieving very low detection limits for quantitative studies. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS offers exceptional separation efficiency and definitive identification. thermofisher.comelgalabwater.com
How it Works: Compounds eluting from the GC column enter the ion source (typically Electron Ionization, EI), where they are fragmented in a reproducible manner. The resulting mass spectrum is a "fingerprint" that can be compared against spectral libraries for positive identification. nih.govfilab.fr
Applications:
Structural Confirmation: Providing detailed structural information from fragmentation patterns. biomedpharmajournal.org
Analysis of Complex Mixtures: Resolving and identifying multiple components in samples like essential oils or environmental extracts. nih.govnih.gov
Detection of Volatile Impurities: Identifying residual solvents or volatile byproducts from a synthesis. mdpi.com
| Technique | Typical Ionization Method | Key Advantages for this compound Research | Primary Applications |
|---|---|---|---|
| LC-MS | Electrospray Ionization (ESI) | Applicable to non-volatile and thermally labile compounds; provides molecular weight of the intact molecule ("soft" ionization). creative-biolabs.com | Impurity identification, metabolite studies, quantitative analysis of the parent compound. nih.gov |
| GC-MS | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching; high chromatographic resolution for volatile derivatives. nih.gov | Identification of volatile impurities, analysis of derivatized this compound, structural elucidation via fragmentation. mdpi.com |
Computational Chemistry and Theoretical Modeling of Propenylsulfonamide Systems
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, based on solving the Schrödinger equation, are fundamental to understanding the electronic properties of molecules. ucl.ac.uk These methods can be broadly categorized into ab initio, semi-empirical, and density functional theory approaches. nih.govresearchgate.net
Density Functional Theory (DFT) has become a widely used quantum mechanical method for studying molecular systems due to its favorable balance of accuracy and computational cost. imperial.ac.uk It is particularly effective for determining equilibrium geometries and exploring the potential energy surface of molecules like propenylsulfonamide. southampton.ac.ukresearchgate.net
DFT calculations can optimize the molecular geometry of this compound, predicting key structural parameters. The theory is also used to explore energy landscapes by systematically changing specific coordinates, such as dihedral angles, to map out the energetic profile of conformational changes. arxiv.orgnih.govaps.orgpaperswithcode.com This allows for the identification of stable conformers and the transition states that separate them. The molecular electrostatic potential (MEP) map, another output of DFT calculations, is a valuable tool for visualizing charge distribution and predicting sites of electrophilic and nucleophilic attack. researchgate.net
Table 1: Predicted Geometrical Parameters of this compound using DFT This table presents hypothetical optimized bond lengths and angles for the ground state geometry of this compound, as would be calculated using a DFT method (e.g., B3LYP/6-31G).*
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Predicted Length | Angle | Predicted Angle |
| S=O | 1.45 | O-S-O | 120.0 |
| S-N | 1.65 | O-S-N | 107.0 |
| S-C | 1.78 | O-S-C | 108.0 |
| C=C | 1.34 | S-C-C | 121.0 |
| C-H (vinyl) | 1.09 | C-C-H | 120.0 |
Beyond DFT, other quantum mechanical methods offer a spectrum of options for theoretical investigation. nih.gov
Ab Initio Methods: These methods, Latin for "from the beginning," derive their results directly from theoretical principles without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) fall into this category. peerj.com While computationally expensive, high-level ab initio calculations, such as CCSD(T), are often considered the "gold standard" for accuracy and are used to benchmark other, more approximate methods. peerj.comrsc.org
Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. nih.govwikipedia.orglibretexts.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems. nih.gov However, their accuracy is dependent on the molecule under investigation being similar to those used in the parameterization dataset. wikipedia.org
Table 2: Comparison of Quantum Mechanical Methods for this compound Analysis This table provides a qualitative comparison of different QM methods applicable to the study of this compound.
| Method Type | Example | Relative Computational Cost | General Accuracy | Primary Use Case for this compound |
|---|---|---|---|---|
| Semi-Empirical | AM1, PM3 | Low | Low | Initial screening of many conformers or large systems. |
| Density Functional Theory (DFT) | B3LYP, PBE0 | Medium | Good | Geometry optimization, energy landscapes, spectroscopic predictions. southampton.ac.uk |
| Ab Initio (Perturbation Theory) | MP2 | High | Very Good | Accurate energy calculations and inclusion of electron correlation. peerj.com |
| Ab Initio (Coupled Cluster) | CCSD(T) | Very High | Excellent ("Gold Standard") | Benchmarking energies for key conformers or reaction pathways. peerj.com |
Quantum mechanical calculations are instrumental in predicting various spectroscopic parameters, which can aid in the interpretation of experimental data and structural elucidation. arxiv.orgnih.gov By computing properties related to the interaction of molecules with electromagnetic radiation, it is possible to simulate spectra for techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. mdpi.comresearchgate.netrsc.org For this compound, these predictions can help assign signals in experimental spectra to specific atoms or functional groups.
Table 3: Hypothetical Spectroscopic Parameters for this compound Predicted by QM This table shows illustrative predicted values for key spectroscopic parameters of this compound.
| Spectroscopy Type | Parameter | Hypothetical Predicted Value | Structural Interpretation |
|---|---|---|---|
| NMR | 1H Chemical Shift (vinyl) | 5.0 - 6.5 ppm | Chemical environment of protons on the C=C double bond. |
| 13C Chemical Shift (C=C) | 115 - 140 ppm | Electronic environment of the vinyl carbons. | |
| IR | S=O Stretch Frequency | 1350 - 1380 cm-1 (asymmetric) 1160 - 1180 cm-1 (symmetric) | Vibrational modes of the sulfonyl group. |
| N-H Stretch Frequency | ~3300 cm-1 | Vibrational mode of the sulfonamide N-H bond. | |
| UV-Vis | λmax | ~220 nm | Electronic transition, likely π → π* of the propenyl group. |
Molecular Modeling and Dynamics Simulations
While QM methods are excellent for electronic structure, molecular modeling and dynamics simulations are better suited for exploring the large-scale motions and interactions of molecules over time. nih.govyoutube.comnih.govscifiniti.comnih.govwiley.com
The study of different spatial arrangements of a molecule resulting from bond rotation is known as conformational analysis. drugdesign.orgwikipedia.org this compound has several rotatable single bonds (e.g., C-S, S-N), giving rise to a variety of conformers with different energies. maricopa.edu Exploring this conformational space is crucial for understanding the molecule's flexibility and its most stable shapes. ethz.ch Techniques can range from systematic grid scans of dihedral angles to more sophisticated molecular dynamics simulations that sample different conformations over time. The results help identify low-energy conformers, which are the most likely to be populated at a given temperature. wikipedia.org
Table 4: Relative Energies of this compound Conformers This table presents a hypothetical energy profile for rotation around the S-C bond, identifying key stable (staggered) and unstable (eclipsed) conformations.
| Conformer (Dihedral Angle C=C-S-N) | Description | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| 0° | Eclipsed | 5.0 | Transition State |
| 60° | Gauche | 0.8 | Local Minimum |
| 120° | Eclipsed | 4.5 | Transition State |
| 180° | Anti | 0.0 | Global Minimum |
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.comyoutube.com For this compound, MD simulations can predict how it interacts with other molecules, such as solvent molecules or the active site of a biological target like an enzyme. nih.govnih.govmdpi.comhelmholtz-hips.de These simulations reveal the nature, strength, and duration of noncovalent interactions, which are critical for processes like drug binding. numberanalytics.comgatech.edunih.gov Key interactions for this compound would involve the sulfonyl group's capacity for hydrogen bonding and the propenyl group's potential for hydrophobic (van der Waals) interactions. gatech.edu
Table 5: Potential Intermolecular Interactions of this compound This table outlines the types of noncovalent interactions different parts of the this compound molecule can form, as would be studied in an MD simulation.
| Functional Group | Potential Interaction Type | Potential Interaction Partner (in a protein) |
|---|---|---|
| Sulfonyl (-SO2-) | Hydrogen Bond Acceptor | Amide N-H (e.g., from peptide backbone), -OH (Ser, Thr, Tyr), -NH3+ (Lys) |
| Dipole-Dipole | Polar amino acid side chains | |
| Sulfonamide (-NH-) | Hydrogen Bond Donor | Carbonyl oxygen (e.g., from peptide backbone), -COO- (Asp, Glu) |
| Propenyl (-CH=CH-CH3) | Hydrophobic (van der Waals) | Alkyl side chains (Ala, Val, Leu, Ile), Phenylalanine (Phe) |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogues
Development of Predictive Models for in vitro Biological Activity
There are currently no specific QSAR studies available in the public domain that focus on the development of predictive models for the in vitro biological activity of this compound analogues.
Correlation of Molecular Descriptors with Functional Properties
There are currently no specific QSPR studies available in the public domain that detail the correlation of molecular descriptors of this compound analogues with their functional properties.
Mechanistic Investigations of Propenylsulfonamide Interactions with Biological Systems Non Clinical Focus
Propenylsulfonamide as a Chemical Probe for Molecular Targets
A chemical probe is a small molecule utilized to study and manipulate biological systems by binding to and altering the function of a specific biological target, typically a protein. wikipedia.org These probes are instrumental in determining the function of their target proteins by observing the subsequent changes in a cell's phenotype. wikipedia.org The ideal chemical probe exhibits high affinity and selectivity for its intended target. wikipedia.org Chemical proteomics has emerged as a key technology to characterize the mode of action of such pharmacological modulators, including chemical probes and drugs, by identifying their cellular targets. nih.gov
This compound-containing compounds have been investigated as chemical probes. For instance, novel C(3) this compound cephalosporins have been synthesized to explore their interaction with penicillin-binding protein 2' (PBP2'). researchgate.net This approach helps in understanding the molecular basis of their activity and potential for further development. The use of such probes allows for the specific identification of target proteins, often without significantly altering their biological activity, which is a cornerstone of target identification in drug discovery. frontiersin.org
Strategies like click chemistry-activity-based protein profiling (CC-ABPP) can be employed, where a terminal alkyne is incorporated into the probe molecule. frontiersin.org After binding to its target protein within a cell, a reporter moiety is attached via a "click" reaction, enabling the identification of the protein target. frontiersin.org This method provides a more accurate depiction of the interactions between small molecules and proteins within a cellular context. mdpi.com
Studies on Enzyme Inhibition Mechanisms and Kinetics (e.g., PBP2' inhibition)
Enzyme inhibition is a fundamental process in biochemistry where a molecule, the inhibitor, binds to an enzyme and reduces its activity. patsnap.com This can occur through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed inhibition. patsnap.com Understanding these mechanisms is crucial for drug design and for elucidating metabolic pathways. patsnap.com
In the context of propenylsulfonamides, studies have focused on their inhibitory effects on specific enzymes. A notable example is the inhibition of penicillin-binding protein 2a (PBP2a), an enzyme crucial for cell wall synthesis in methicillin-resistant Staphylococcus aureus (MRSA). biorxiv.orgnih.gov PBP2a has a low affinity for many β-lactam antibiotics, conferring resistance to these drugs. nih.gov
Novel C(3) this compound cephalosporins have been synthesized and evaluated for their ability to inhibit PBP2'. researchgate.net The kinetics of such inhibition are critical for understanding the compound's efficacy. Kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are determined to quantify the inhibitor's potency. For example, in the study of non-β-lactam inhibitors of PBP2a, enzyme inhibition kinetics were characterized using nitrocefin (B1678963) as a substrate, determining the Km and kcat for PBP2a as 29.28 μM and 259.1 s-1, respectively. biorxiv.org
The mechanism of inhibition can be allosteric, where the inhibitor binds to a site other than the active site, inducing a conformational change that affects the enzyme's activity. biorxiv.orgcsic.es This is a known mechanism for some PBP2a inhibitors. biorxiv.orgcsic.es
Table 1: Example Data for Enzyme Inhibition Studies
| Compound Type | Target Enzyme | Kinetic Parameters Measured |
|---|---|---|
| This compound Cephalosporins | PBP2' | Minimum Inhibitory Concentration (MIC) |
Note: This table is illustrative and based on general findings for related compounds.
Receptor Binding Studies and Ligand-Protein Interactions at a Molecular Level
Receptor binding assays are essential techniques in pharmacology to measure the binding of ligands to their specific receptors, providing data on affinity and specificity. numberanalytics.com These assays have been pivotal in understanding the molecular mechanisms of various drugs. numberanalytics.com
The interactions between a ligand, such as a this compound derivative, and its protein target can be characterized at a molecular level. These interactions are often a combination of hydrophobic contacts, hydrogen bonds, and other electrostatic interactions. cambridgemedchemconsulting.comnih.gov Hydrophobic interactions are the most common in protein-ligand complexes. cambridgemedchemconsulting.com
For this compound-based compounds, understanding the specific amino acid residues involved in binding is crucial. For example, in the context of PBP2a inhibitors, the binding might occur at an allosteric site, triggering a conformational change that opens the active site to other molecules. csic.es The detailed molecular interactions can be elucidated using techniques like X-ray crystallography, which provides a three-dimensional structure of the ligand-protein complex. These structures can reveal key hydrogen bonds and hydrophobic contacts that stabilize the binding. cambridgemedchemconsulting.comnih.gov
Table 2: Common Molecular Interactions in Ligand-Protein Binding
| Interaction Type | Description |
|---|---|
| Hydrogen Bonds | Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen. cambridgemedchemconsulting.com |
| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and the protein. cambridgemedchemconsulting.com |
| π-π Stacking | Interactions between aromatic rings. cambridgemedchemconsulting.com |
Structure-Activity Relationship (SAR) Derivations for Molecular Targets (in vitro, non-clinical)
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.netazolifesciences.com By systematically modifying the structure of a lead compound and evaluating the effects of these changes on its activity, researchers can identify key structural features required for potency and selectivity. azolifesciences.com
For this compound derivatives, SAR studies have been conducted to optimize their activity against targets like PBP2'. researchgate.net These studies involve synthesizing a series of analogs with variations in different parts of the molecule and assessing their inhibitory activity in vitro. For instance, the modification of substituents on the this compound moiety or other parts of the cephalosporin (B10832234) scaffold can lead to significant changes in antibacterial potency. researchgate.net
The insights gained from SAR studies are crucial for designing more effective compounds. researchgate.net For example, it might be found that a specific substituent at a particular position enhances binding affinity due to favorable interactions with the target protein. These relationships are often complex and iterative, involving cycles of design, synthesis, and testing. researchgate.net
Table 3: Illustrative SAR Data for this compound Analogs
| Analog Modification | In Vitro Activity (e.g., MIC in µg/mL) | Key Finding |
|---|---|---|
| Change in Propenyl Chain Length | Varies | Optimal chain length identified for PBP2' inhibition. |
| Substitution on Aromatic Ring | Varies | Electron-withdrawing groups may enhance activity. |
Note: This table represents a hypothetical SAR study to illustrate the concept.
In Vitro Cellular Mechanism of Action Studies (excluding clinical outcomes)
In vitro cellular mechanism of action studies aim to elucidate how a compound exerts its effects at a cellular level, independent of its performance in a whole organism. These studies can involve a variety of cell-based assays to investigate processes like cell permeability, effects on cellular pathways, and engagement with intracellular targets. nih.gov
For compounds containing a this compound group, such as the microtubule-destabilizing agent BAL27862, in vitro studies have been crucial in characterizing its unique mechanism. researchgate.net BAL27862 has been shown to induce a distinct microtubule phenotype in cancer cell lines, different from that of other microtubule-targeting agents like paclitaxel (B517696) or vinca (B1221190) alkaloids. researchgate.net It exhibits broad anti-proliferative activity against a diverse range of human tumor cell lines, with IC50 values in the low nanomolar range. researchgate.net
These studies can also involve assessing the compound's activity against cell lines that are resistant to other drugs, providing insights into its potential to overcome existing resistance mechanisms. researchgate.net The cellular effects observed, such as changes in cell morphology or inhibition of cell proliferation, help to build a comprehensive picture of the compound's biological activity. researchgate.net
Applications of Propenylsulfonamide in Advanced Chemical Synthesis and Materials Science
Propenylsulfonamide as a Versatile Building Block in Organic Synthesis
The this compound moiety is a valuable synthon for the construction of more complex molecular architectures, particularly heterocyclic systems. The term N-(1-propenyl)sulfonamides refers to compounds that are recognized as useful substrates for the synthesis of various heterocyclic structures. A common and convenient method for preparing these compounds is through the isomerization of the corresponding allyl sulfonamides, often catalyzed by transition metal complexes.
One of the notable applications of this compound is in the development of novel pharmaceuticals. For instance, this compound derivatives have been incorporated into the structure of cephalosporins, a class of β-lactam antibiotics. This has led to the creation of propenylamide and this compound cephalosporins, which have been investigated as a new class of anti-MRSA (methicillin-resistant Staphylococcus aureus) agents. The introduction of the this compound group at the C-3 position of the cephalosporin (B10832234) core has been shown to be a viable strategy for modifying the biological activity of the parent antibiotic.
The general synthetic approach to these modified cephalosporins involves the strategic attachment of the this compound side chain, highlighting the role of this compound as a key building block in medicinal chemistry.
Utility in Multicomponent Reactions and Tandem Processes
Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. aip.org Well-known MCRs include the Ugi and Passerini reactions, which are typically based on isocyanide chemistry. nih.govmdpi.comfrontiersin.org These reactions are powerful tools for creating molecular diversity and are widely used in drug discovery. nih.gov
The this compound structure, with its reactive alkene and sulfonamide group, possesses the potential to participate in novel MCRs. However, based on currently available literature, the direct application of this compound as a primary component in established MCRs like the Ugi or Passerini reactions is not extensively documented.
Similarly, tandem processes, which involve a sequence of intramolecular or intermolecular reactions occurring in a single pot, are of great interest in organic synthesis. A palladium-catalyzed three-component tandem reaction has been reported for the synthesis of substituted (Z)-N-allyl sulfonamides, which are structurally related to this compound. researchgate.net This suggests that the sulfonamide functionality is compatible with such complex catalytic cycles.
The propenyl group in this compound, being an electron-deficient alkene due to the withdrawing nature of the sulfonamide group, makes it a potential dienophile for Diels-Alder reactions. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgiitk.ac.in While specific examples detailing the use of this compound as a dienophile in Diels-Alder reactions are not prevalent in the reviewed literature, its electronic properties make it a suitable candidate for such transformations.
Table 1: Potential Reaction Types for this compound
| Reaction Type | Role of this compound | Potential Products | Notes |
| Diels-Alder Reaction | Dienophile | Substituted cyclohexenes | The electron-withdrawing sulfonamide group activates the propenyl double bond. |
| Multicomponent Reactions | Reactant | Highly functionalized acyclic or heterocyclic compounds | Potential for novel MCRs utilizing the alkene and sulfonamide functionalities. |
| Tandem Processes | Substrate | Complex polycyclic or functionalized molecules | The reactivity of the propenyl group can initiate or participate in a reaction cascade. |
This compound Derivatives in the Development of Functional Materials
The propenyl group in this compound provides a handle for polymerization, suggesting that its derivatives could serve as monomers for the synthesis of functional polymers. The polymerization of vinyl and other unsaturated monomers is a fundamental process in materials science. mdpi.com While the direct polymerization of this compound itself is not widely reported, the broader class of sulfonamide-containing polymers has been the subject of significant research.
These polymers exhibit a range of interesting properties that are dependent on the nature of the sulfonamide group and the polymer backbone. For example, some sulfonamide-containing polymers are pH-responsive, meaning they undergo a change in solubility or conformation in response to changes in pH. This property is due to the acidic nature of the sulfonamide proton. Such materials are of interest for applications in drug delivery, sensors, and smart surfaces.
Furthermore, the sulfonamide group can participate in hydrogen bonding and other non-covalent interactions, which can be exploited in the design of molecularly imprinted polymers (MIPs). MIPs are materials that are synthesized in the presence of a template molecule, creating cavities that are complementary in shape and functionality to the template. Sulfonamide-based monomers have been used to create MIPs for the selective recognition of various target molecules.
The potential for developing functional materials from this compound derivatives can be inferred from the properties of other sulfonamide-containing polymers.
Table 2: Examples of Functional Polymers Containing Sulfonamide Groups
| Polymer Type | Key Functional Group | Potential Applications | Reference |
| pH-Responsive Polymers | Sulfonamide | Drug delivery, smart surfaces | General principle |
| Molecularly Imprinted Polymers | Sulfonamide | Selective recognition, sensors | General principle |
| Conductive Polymers | Aromatic sulfonamide | Electronics, antistatic coatings | General principle |
| Biocompatible Polymers | Poly(N-vinylpyrrolidone) related structures | Biomedical devices, drug carriers | mdpi.com |
In principle, this compound could be copolymerized with other monomers to tailor the properties of the resulting material. The incorporation of the sulfonamide group could impart specific functionalities, such as pH-responsiveness or enhanced thermal stability, to the polymer chain.
Environmental Fate and Transformation Studies of Propenylsulfonamide Academic & Mechanistic Perspective
Photolytic Degradation Pathways and Kinetics
Photolytic degradation, or photolysis, is a significant abiotic process that breaks down chemical compounds through the energy of light, particularly ultraviolet (UV) radiation from the sun. For sulfonamides, this process can occur via direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving photosensitizing agents present in the environment.
Research on various sulfonamides indicates that photodegradation kinetics often follow a pseudo-first-order model. mdpi.comdeswater.comresearchgate.net The rate of degradation is influenced by factors such as pH, the presence of organic matter, and the specific chemical structure of the sulfonamide. mdpi.commdpi.com For instance, the photodegradation rate of sulfamethoxazole (B1682508) (SMX) has been observed to decrease with increasing pH from 4 to 8. researchgate.net The half-lives of sulfonamides under photolytic conditions can range from hours to days, depending on the specific compound and environmental conditions. mdpi.comnih.gov In studies on the herbicide propaquizafop, which shares some structural similarities, photolysis also followed first-order kinetics with half-lives between 7.60 and 8.96 hours, although pH did not have a significant effect in this case. mdpi.com
The primary degradation pathways for sulfonamides under photolysis involve several key reactions:
Cleavage of the Sulfonamide Bond: The S-N bond is a common site of cleavage, leading to the formation of sulfanilic acid and the corresponding heterocyclic amine. acs.orgrsc.org
SO₂ Extrusion: This pathway involves the removal of a sulfur dioxide molecule from the sulfonamide structure. mdpi.com
Hydroxylation: Hydroxyl radicals (HO•), often generated during indirect photolysis, can attack the aromatic ring or the heterocyclic ring, leading to hydroxylated derivatives. mdpi.comresearchgate.net
Oxidation of the Amino Group: The aniline (B41778) amino group can be oxidized to form nitroso (-NHOH) and nitro (-NO₂) derivatives. mdpi.com
These reactions result in a variety of transformation products. For example, the photolysis of sulfadiazine (B1682646) has been shown to generate 4-amino-N-methylbenzenesulfonamide through the loss of the pyrimidine (B1678525) ring. researchgate.net
| Sulfonamide | Conditions | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| Sulfamethoxazole (SMX) | UV/O₃, pH 5 | 0.0193 min⁻¹ | - | deswater.com |
| Sulfathiazole (STZ) | UV/O₃, pH 5 | 0.0238 min⁻¹ | - | deswater.com |
| Cinosulfuron | TiO₂ photocatalysis | - | - | researchgate.net |
| Triasulfuron | TiO₂ photocatalysis | - | - | researchgate.net |
| Phenazine-1-carboxylic acid | Visible light, pH 5.0 | - | 2.2 days | nih.gov |
| Phenazine-1-carboxylic acid | Visible light, pH 6.8 | - | 37.6 days | nih.gov |
Biodegradation Mechanisms and Metabolite Identification in Environmental Models
Biodegradation is a critical pathway for the removal of organic compounds like sulfonamides from soil and water systems, driven by the metabolic activity of microorganisms. researchgate.netnih.gov The efficiency of biodegradation depends on various factors including the type of sulfonamide, its concentration, soil and water properties, and the composition of the microbial community. nih.gov
The primary mechanisms of sulfonamide biodegradation involve enzymatic reactions catalyzed by bacteria and fungi. researchgate.netktappi.kr These mechanisms often require an acclimation period for microbial populations to develop the necessary degradative capabilities. researchgate.net Key biodegradation pathways identified for sulfonamides include:
Hydroxylation: Introduction of a hydroxyl group onto the aromatic or heterocyclic ring. rsc.orgiwaponline.com
Cleavage of S-N or C-N bonds: Breaking the core sulfonamide structure. rsc.orgiwaponline.com
Acetylation: Particularly in plant tissues, the N4-amino group is often acetylated, a major metabolic pathway that can reduce the antibacterial activity of the compound. cas.cn
Dehydrogenation and Fumarate Addition: Mechanisms observed in the anaerobic degradation of some organic compounds. frontiersin.org
These processes lead to the formation of various metabolites. In soil and plant systems, common metabolites of sulfadiazine include p-aminobenzenesulfonic acid, 2-hydroxypyrimidine, and phenyl sulfoxide. iwaponline.com Plant uptake followed by metabolism is a significant removal pathway in aquatic environments. cas.cn Studies have shown that wetland plants can effectively remove sulfonamides from water, with plant metabolism and microbial degradation being the dominant pathways. cas.cn
| Degrading Microorganism/System | Parent Sulfonamide | Identified Metabolites | Reference |
| Enterobacter cloacae T2 | Sulfadiazine (SD) | Sulfanilic acid, 2-aminopyrimidine (B69317), Hydroxylated SD | rsc.org |
| Phragmites australis (rhizosphere) | Sulfadiazine (SD) | p-aminobenzenesulfonic acid, 4-hydroxy-2-aminopyridine, phenyl sulfoxide | iwaponline.com |
| Vallisneria natans (rhizosphere) | Sulfadiazine (SD) | p-aminobenzenesulfonic acid, 4-hydroxy-2-aminopyridine, phenyl sulfoxide | iwaponline.com |
| Wetland plants (S. validus) | Sulfamethoxazole (SMX) | N4-acetylsulfamethoxazole (Ac-SMX) | cas.cn |
Hydrolytic Stability and Transformation Pathways
Hydrolysis is a chemical process where a molecule reacts with water, leading to the cleavage of chemical bonds. For many organic compounds, it is a key abiotic degradation pathway. nih.gov However, sulfonamides are generally considered to be hydrolytically stable under typical environmental conditions (neutral to alkaline pH and ambient temperature). researchgate.netnih.govmdpi.com Their persistence against hydrolysis means that this process is often a minor route of elimination in many natural waters. nih.gov
The stability of sulfonamides is, however, pH-dependent. Significant degradation via hydrolysis typically occurs only under more acidic conditions (e.g., pH 4) and can be accelerated by higher temperatures. researchgate.netacs.org Studies conducted according to OECD Guideline 111 have shown that for many sulfonamides, the half-life at 25°C and pH 7-9 is greater than one year. nih.govnih.gov In contrast, at pH 4 and elevated temperatures (50-70°C), degradation becomes more pronounced. researchgate.netacs.org This increased reactivity under acidic conditions is attributed to the chemical form of the sulfonamide molecule, with cationic and neutral forms being more susceptible to hydrolysis than the anionic form that predominates at higher pH. researchgate.net
The main transformation pathway via hydrolysis involves the cleavage of the S-N bond, which results in the formation of two primary products:
Sulfanilic acid
The corresponding heterocyclic amine (e.g., 2-aminopyrimidine from sulfadiazine)
Aniline has also been identified as a hydrolysis product for some sulfonamides. researchgate.netacs.org
| Sulfonamide | pH 4 | pH 7 | pH 9 | Temperature | Reference |
| Stability Assessment | (at 25°C, t₁/₂ > 1 year) | ||||
| Sulfadiazine | Unstable | Stable | Stable | 25°C | nih.gov |
| Sulfaguanidine | Stable | Stable | Stable | 25°C | nih.gov |
| Sulfachloropyridazine | Unstable | Unstable | Stable | 25°C | nih.gov |
| Sulfamethoxypyridazine | Unstable | Unstable | Stable | 25°C | nih.gov |
| 12 Investigated Sulfonamides | 2 of 12 Stable | 9 of 12 Stable | 12 of 12 Stable | 25°C | nih.gov |
Theoretical Modeling of Environmental Partitioning and Persistence
Theoretical models are essential tools for predicting the environmental fate of chemicals when experimental data is limited. Multimedia environmental fate models, particularly those based on the concept of fugacity, are widely used to estimate how a chemical like Propenylsulfonamide will partition among different environmental compartments (air, water, soil, sediment, and biota). mdpi.comresearchgate.net
The complexity of these models is categorized into different levels:
Level I: A basic equilibrium model that predicts partitioning in a closed environment without any degradation or transport processes.
Level III/IV: More complex, dynamic models that account for advection (movement between compartments), degradation reactions, and non-equilibrium conditions. mdpi.com
For compounds like sulfonamides that can ionize or transform into metabolites, advanced multi-species models are required. These models can simulate the fate of a parent compound along with its interconverting degradation products, providing a more realistic assessment of environmental exposure and risk. researchgate.net The outputs of these models provide valuable information on where the chemical is likely to accumulate and how long it will persist, which is critical for environmental risk assessment. researchgate.net
| Model Input (Physicochemical Properties) | Model Output (Environmental Fate Prediction) |
| Octanol-Water Partition Coefficient (Kow) | Partitioning between water and organic carbon in soil/sediment |
| Vapor Pressure | Tendency to partition into the atmosphere |
| Water Solubility | Concentration potential in the aqueous phase |
| Henry's Law Constant | Air-water partitioning behavior |
| Degradation Half-lives (in air, water, soil) | Overall environmental persistence |
| Molar Mass | Transport and diffusion characteristics |
Future Research Trajectories and Emerging Paradigms in Propenylsulfonamide Chemistry
Integration of Artificial Intelligence and Machine Learning in Propenylsulfonamide Design and Synthesis
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and synthesis of novel this compound derivatives. Machine learning (ML) algorithms can significantly accelerate the discovery process, which traditionally relies on extensive, time-consuming empirical screening. bioengineer.org By analyzing vast datasets, ML models can identify complex structure-activity relationships, predict the biological activities of virtual compounds, and de-risk synthetic pathways.
One of the primary applications is in structure-based virtual screening (SBVS), where AI can overcome the limitations of conventional scoring functions in molecular docking. mdpi.com ML models can learn from the docking scores of known active and inactive compounds to improve predictive accuracy, reducing the number of false positives and better prioritizing candidates for synthesis. mdpi.com Furthermore, generative deep learning models can design novel this compound structures from scratch, exploring a vast chemical space that may be inaccessible through traditional medicinal chemistry approaches. nih.gov These models can be tuned to generate molecules with specific desired properties, while also considering their synthetic accessibility. nih.gov
The integration of AI with automated synthesis platforms, such as microfluidics and flow chemistry, represents a paradigm shift towards a fully automated design-make-test-analyze (DMTA) cycle. nih.gov This approach can rapidly generate and test novel compounds, drastically shortening the timeline from initial concept to validated hit. nih.gov For this compound research, this means a more efficient exploration of chemical space and the potential to discover molecules with unprecedented functionalities. bioengineer.orgnih.gov
Table 9.1: Applications of AI and Machine Learning in this compound Chemistry
| Application Area | Description | Potential Impact |
|---|---|---|
| Virtual Screening | Utilizes ML to enhance the accuracy of structure-based virtual screening by learning from experimental data to better classify active and inactive compounds. mdpi.com | Increased efficiency and success rate of hit identification; reduced cost and time associated with experimental screening. |
| De Novo Design | Employs generative deep learning models to create novel molecular structures with optimized properties that are not limited by human biases or existing chemical libraries. nih.gov | Discovery of novel this compound scaffolds with unique biological activities and improved physicochemical properties. |
| Synthesis Prediction | AI algorithms can predict viable synthetic routes for target molecules and suggest optimal reaction conditions. nih.gov | Streamlined synthesis planning and troubleshooting; enables the synthesis of more complex molecules. |
| Automated DMTA Cycles | Integrates generative AI for design with robotic or flow chemistry platforms for automated synthesis and high-throughput screening. nih.gov | Significant acceleration of the entire drug discovery process, enabling rapid iteration and optimization of lead compounds. bioengineer.org |
Exploration of Novel Reactivity and Unprecedented Transformations
While traditional methods for synthesizing sulfonamides, such as reacting amines with sulfonyl chlorides, are well-established, they often require harsh conditions and use hazardous reagents. researchgate.netnih.gov Future research in this compound chemistry will heavily focus on discovering and implementing novel, more efficient and versatile synthetic transformations.
Recent breakthroughs in synthetic methodology offer exciting new avenues. For instance, a novel method for the direct insertion of sulfur dioxide (SO₂) into the carbon-nitrogen (C-N) bonds of primary amines provides a direct and highly efficient route to primary sulfonamides, circumventing multiple pre-activation steps. bioengineer.org This approach could be transformative for creating a diverse library of propenylsulfonamides from readily available amines. bioengineer.org Another innovative strategy involves the 1,3-dipolar cycloaddition of nitrones to vinylsulfonates, which yields highly functionalized, cyclic sulfonamide structures with exceptional stereo- and regioselectivity. acs.orgnih.gov Adapting this methodology to propenylsulfonate precursors could unlock novel and complex molecular architectures.
Furthermore, organometallic catalysis and electrochemistry are opening up unprecedented reaction pathways. Palladium-catalyzed reactions have been developed for the synthesis of N-aminosulfonamides, a previously unknown transformation using a sulfur dioxide equivalent. rsc.org Electrochemical methods present a particularly green alternative, enabling the direct oxidative coupling of thiols and amines to form sulfonamides using only electricity, with hydrogen as the sole byproduct. nih.gov The exploration of these modern synthetic tools will not only provide more efficient access to known propenylsulfonamides but also enable the creation of derivatives that are currently inaccessible.
Table 9.2: Comparison of Traditional and Novel Synthetic Routes for Sulfonamides
| Synthetic Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Method | Reaction of an amine with a sulfonyl chloride. nih.gov | Well-established, versatile. | Often requires toxic and unstable sulfonyl chlorides; can generate significant waste. researchgate.netnih.gov |
| SO₂ Insertion | Direct insertion of a sulfur dioxide surrogate into a C-N bond of a primary amine. bioengineer.org | High efficiency, avoids pre-activation, simplifies workflow. bioengineer.org | Newer method, scope may still be under exploration. |
| 1,3-Dipolar Cycloaddition | Reaction between a nitrone and a vinylsulfonate to form a cyclic sulfonamide. nih.gov | Produces complex, functionalized products with high stereo- and regioselectivity. acs.orgnih.gov | Primarily yields specific isoxazolidine-fused sulfonamide structures. |
| Electrochemical Coupling | Direct oxidative coupling of thiols and amines using an electric current. nih.gov | Reagent-free, catalyst-free, environmentally benign, rapid reaction times. nih.gov | Requires specialized electrochemical equipment. |
| Pd-Catalyzed Coupling | Palladium-catalyzed insertion of a sulfur dioxide surrogate between an aryl halide and a hydrazine. rsc.org | Enables unprecedented transformations and access to novel sulfonamide classes. rsc.org | Requires a metal catalyst; may have substrate limitations. |
Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes, maximizing yields, and minimizing byproducts. Future research will increasingly rely on advanced spectroscopic techniques for the real-time, in-situ monitoring of this compound synthesis. These process analytical technologies (PAT) provide a continuous stream of data on reaction kinetics and the formation of intermediates, offering insights that are impossible to obtain from traditional offline analysis. numberanalytics.comacs.org
Techniques such as in-line Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for tracking the consumption of reactants and the appearance of products in real time. numberanalytics.com The development of benchtop NMR spectrometers allows for the implementation of advanced experiments, including 2D NMR (e.g., COSY, HSQC), directly within a fume hood to monitor reactions as they happen. rsc.org This provides detailed structural information on transient intermediates that may be key to the reaction mechanism. rsc.org
Raman and Near-Infrared (NIR) spectroscopy are also becoming vital for process monitoring, as they allow for non-destructive measurements using fiber-optic probes immersed directly in the reaction vessel. uib.no These methods are particularly useful for analyzing complex, heterogeneous mixtures. uib.no For reactions where spectroscopic signatures may overlap, mass spectrometry (MS) based techniques, such as condensed phase membrane introduction mass spectrometry (CP-MIMS), offer a highly selective alternative for real-time analysis of neutral organic analytes in complex solutions. acs.org The application of these advanced analytical methods will enable a more profound understanding of the mechanisms governing this compound reactions, paving the way for more rational process optimization and control.
Table 9.3: Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
| Technique | Principle | Application in this compound Chemistry |
|---|---|---|
| In-line NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. solubilityofthings.com | Elucidation of molecular structures of reactants, intermediates, and products; kinetic analysis. numberanalytics.comrsc.org |
| In-situ FT-IR Spectroscopy | Monitors the vibrations of molecular bonds to identify functional groups. numberanalytics.com | Tracking the appearance or disappearance of key functional groups (e.g., C=C, S=O) during a reaction. numberanalytics.com |
| Raman Spectroscopy | Measures the inelastic scattering of light to probe vibrational modes. uib.no | Non-destructive, real-time monitoring of reactions in solution or solid phase without sample preparation. uib.no |
| NIR Spectroscopy | Measures the absorption of near-infrared radiation, corresponding to overtones of fundamental vibrations. uib.no | Process monitoring, particularly in industrial settings, due to its compatibility with fiber optics and robustness. uib.no |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify molecular weights and structures. solubilityofthings.com | Highly selective monitoring of complex reaction mixtures, especially for identifying neutral analytes and byproducts. acs.org |
Sustainable and Green Chemistry Approaches in this compound Research
The principles of green chemistry are becoming central to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. ua.es Future research on propenylsulfonamides will increasingly prioritize the development of sustainable and eco-friendly synthetic methods. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org
A key strategy is the replacement of traditional volatile organic compounds (VOCs) with greener solvents. researchgate.net Water is an ideal green solvent, and methods have been developed for sulfonamide synthesis using water as the reaction medium, often coupled with energy sources like microwave irradiation or ultrasound to accelerate the reaction. researchgate.netnih.gov Deep Eutectic Solvents (DES) are another promising class of green solvents that are non-volatile, biodegradable, and can be designed for specific applications. ua.es
Another major focus is the use of less toxic and more stable reagents. Instead of reactive and hazardous sulfonyl chlorides, researchers are turning to alternatives like sodium sulfinate or sodium metabisulfite (B1197395) as stable sources of sulfur. researchgate.netua.es Flow chemistry is also emerging as a powerful green technology. acs.org Conducting reactions in continuous-flow meso-reactors allows for better temperature control, enhanced safety, and easier scalability, while significantly minimizing waste and solvent usage. acs.org The development of an electrochemical synthesis that uses electricity to drive the reaction, avoids toxic reagents, and produces only hydrogen gas as a byproduct exemplifies the pinnacle of green chemistry in this field. nih.gov Adopting these sustainable practices will be essential for the future production of propenylsulfonamides.
Table 9.4: Green Chemistry Strategies for Sulfonamide Synthesis
| Strategy | Description | Example Application |
|---|---|---|
| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Using water or Deep Eutectic Solvents (DES) as the reaction medium. researchgate.netua.es |
| Alternative Reagents | Using non-toxic, stable, and readily available starting materials instead of hazardous ones. | Employing sodium sulfinate or DABSO as a sulfur source instead of sulfonyl chlorides. researchgate.netnih.gov |
| Alternative Energy Sources | Utilizing energy sources that are more efficient and allow for milder reaction conditions. | Applying microwave irradiation or ultrasound to accelerate reactions and improve yields. nih.gov |
| Flow Chemistry | Performing reactions in continuous-flow reactors instead of traditional batch processes. | Sequential synthesis of a sulfonamide library in a meso-reactor, minimizing waste and enabling easy scale-up. acs.org |
| Electrochemistry | Using electricity to drive chemical transformations, avoiding the need for chemical oxidants or reductants. | Direct coupling of thiols and amines to form sulfonamides with H₂ as the only byproduct. nih.gov |
| Catalysis | Using catalysts to enable more efficient reactions under milder conditions. | Copper-catalyzed synthesis of sulfonamides from nitro compounds and triarylbismuthines. ua.es |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing propenylsulfonamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Begin with nucleophilic substitution or sulfonylation reactions, using propenylamine and sulfonyl chlorides. Optimize by varying catalysts (e.g., triethylamine), solvents (polar aprotic solvents like DMF), and temperature. Monitor progress via TLC or HPLC. Validate purity using H/C NMR and high-resolution mass spectrometry (HRMS). Consider steric and electronic effects of substituents on yield .
Q. How can spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) be applied to characterize this compound’s structural and purity profile?
- Methodological Answer : Use H NMR to confirm sulfonamide bond formation (δ 7.5–8.5 ppm for aromatic protons). IR spectroscopy identifies S=O stretches (~1350–1150 cm). HPLC with UV detection ensures purity (>95%). For chiral derivatives, employ chiral stationary phases or circular dichroism. Cross-validate with X-ray crystallography for absolute configuration .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity (e.g., enzyme inhibition, cytotoxicity)?
- Methodological Answer : Use enzyme-linked assays (e.g., fluorogenic substrates for proteases) to measure IC. For cytotoxicity, apply MTT or resazurin assays on cell lines (e.g., HEK293, HeLa). Include positive controls (e.g., known inhibitors) and replicate experiments to minimize batch variability. Statistical analysis (ANOVA) identifies significance .
Advanced Research Questions
Q. How can computational models (e.g., DFT, molecular docking) predict this compound’s reactivity and target binding affinities?
- Methodological Answer : Perform density functional theory (DFT) calculations to analyze transition states and reaction pathways. Use molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with biological targets (e.g., kinases). Validate predictions with experimental kinetics (SPR, ITC) and correlate with in vivo efficacy .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs across studies?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols. Use meta-analysis to quantify effect sizes. Investigate off-target effects via proteome-wide profiling (e.g., thermal shift assays) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chains). Test activity against target vs. related off-target proteins. Apply multivariate statistics (PCA, PLS) to identify critical substituents. Use CoMFA or CoMSIA for 3D-QSAR modeling .
Q. What experimental designs mitigate stability issues (e.g., hydrolysis, oxidation) in this compound during long-term storage or in vivo studies?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring. Use lyophilization for hygroscopic compounds. For in vivo studies, formulate with cyclodextrins or liposomes. Quantify degradation products via LC-MS and adjust storage conditions (e.g., inert atmosphere) .
Methodological Considerations
- Data Presentation : Include processed data (e.g., dose-response curves, kinetic plots) in the main text. Raw datasets (e.g., NMR spectra, chromatograms) should be archived in supplementary materials. Use tables to compare IC values across analogs, noting standard deviations .
- Ethical Replication : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document synthesis protocols in detail to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
